REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)(Cl)Cl>[C:19]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:21])[CH3:20]
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Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(CCN)C=CC1
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
the reaction was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 500 ml ice water
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Type
|
EXTRACTION
|
Details
|
extracted further with 2×500 ml cold water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to N-acetyl-3-methoxyphenethylamine as an oil (90 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NCCC1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |